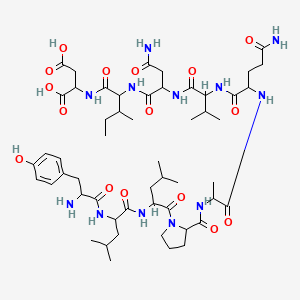![molecular formula C14H19N3O4 B12107328 2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Ala-Phe-Gly-OH is a tripeptide composed of three amino acids: alanine, phenylalanine, and glycine Tripeptides like H-Ala-Phe-Gly-OH are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS) , a widely used method for constructing peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Attachment of the first amino acid: (alanine) to the resin.
Deprotection: of the amino acid’s amino group.
Coupling: of the next amino acid (phenylalanine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.
Repetition: of the deprotection and coupling steps for the third amino acid (glycine).
Cleavage: of the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like H-Ala-Phe-Gly-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic strategies .
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-Phe-Gly-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form derivatives like tyrosine.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can yield tyrosine-containing peptides, while substitution reactions can produce a variety of peptide analogs .
Applications De Recherche Scientifique
H-Ala-Phe-Gly-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and self-assembly.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
Mécanisme D'action
The mechanism of action of H-Ala-Phe-Gly-OH involves its interaction with specific molecular targets and pathways. For instance, peptides can interact with cell surface receptors, enzymes, and other proteins, influencing various biological processes. The specific pathways and targets depend on the peptide’s sequence and structure. In the case of opioid peptides, they interact with opioid receptors to exert analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Phe: A dipeptide with similar structural features.
Phe-Gly-Gly: Another tripeptide with a different sequence.
Ala-Phe: A dipeptide with alanine and phenylalanine residues.
Uniqueness
H-Ala-Phe-Gly-OH is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of alanine, phenylalanine, and glycine in this particular order imparts distinct characteristics that differentiate it from other peptides .
Propriétés
IUPAC Name |
2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKYZYFEXXUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)






![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)




